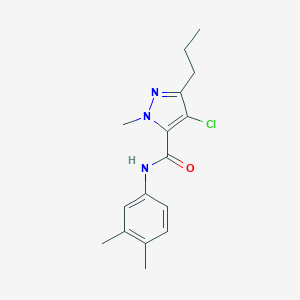![molecular formula C17H13Cl3N4O2S B287711 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone vary depending on the specific application. Some of the most notable effects include:
1. Inhibition of cell growth and induction of apoptosis in cancer cells.
2. Inhibition of amyloid-beta peptide aggregation in Alzheimer's disease.
3. Reduction of blood pressure and improvement of cardiac function in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments include its high potency and specificity. However, the compound has some limitations, such as its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone. Some of the most promising directions include:
1. Development of more efficient and cost-effective synthesis methods.
2. Further investigation into the mechanism of action of the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigation into the potential use of the compound in the treatment of other diseases.
Conclusion:
In conclusion, 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has significant potential in various areas of scientific research. Its high potency and specificity make it an attractive candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a complex process that involves several steps. The most common method involves the reaction of 6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinylamine with 4,5-dichloropyridazin-3(2H)-one in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to yield the desired product.
Aplicaciones Científicas De Investigación
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Cancer Research: 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has shown promising results in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
3. Cardiovascular Diseases: 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has also been studied for its potential in the treatment of cardiovascular diseases. It has been found to reduce blood pressure and improve cardiac function.
Propiedades
Nombre del producto |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
Fórmula molecular |
C17H13Cl3N4O2S |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-8-4-10(5-9(2)14(8)19)26-13-6-12(22-17(23-13)27-3)24-16(25)15(20)11(18)7-21-24/h4-7H,1-3H3 |
Clave InChI |
HXXMYRKOTIWNBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)